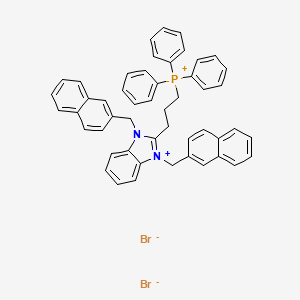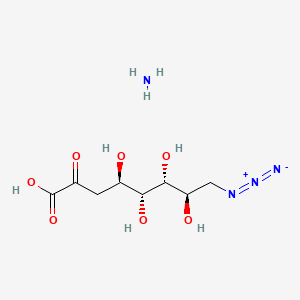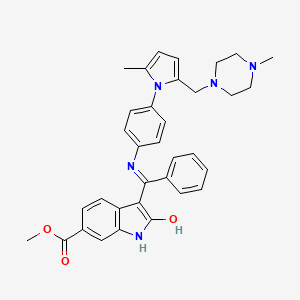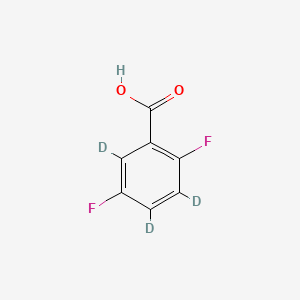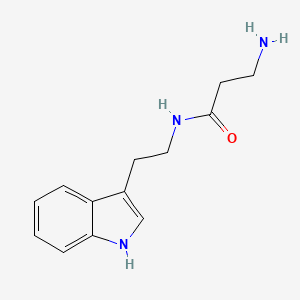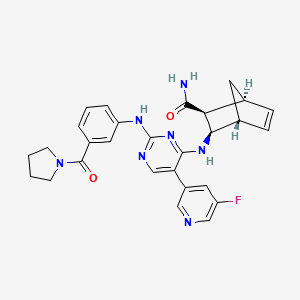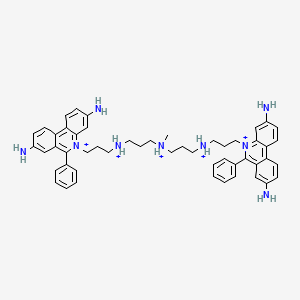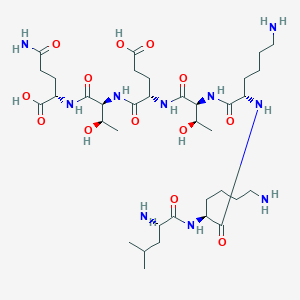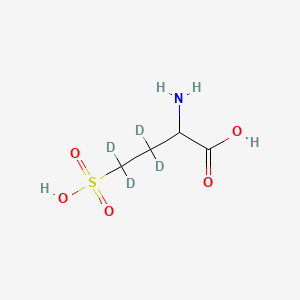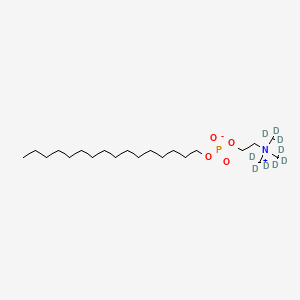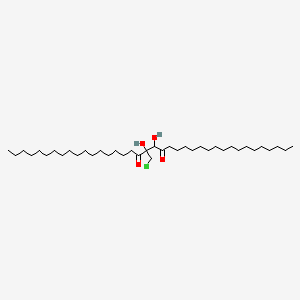
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is a complex organic compound characterized by the presence of chloromethyl, hydroxyl, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by hydroxylation and oxidation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can react with the chloromethyl group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl and ketone groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
19-(Hydroxymethyl)-19,20-dihydroxyoctatriacontane-18,21-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
19-(Chloromethyl)-19,20-dihydroxyhexatriacontane-18,21-dione: Shorter carbon chain, affecting its physical and chemical properties
Uniqueness
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is unique due to its specific combination of functional groups and long carbon chain.
Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
19-(chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)38(43)39(44,35-40)37(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,43-44H,3-35H2,1-2H3 |
InChI Key |
DYPXNXGXOYBSLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(CCl)(C(=O)CCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


